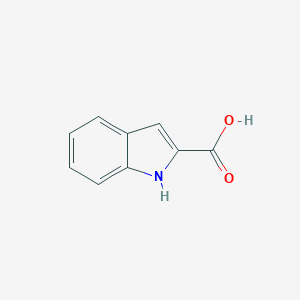

Indole-2-carboxylic acid

Description

This compound has been reported in Strychnos cathayensis and Solanum lycopersicum with data available.

glycine antagonist

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Record name | indole-2-carboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163782 | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-50-5 | |

| Record name | Indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid is a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for synthesizing novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, acidity, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are presented to facilitate reproducible research. Furthermore, this guide elucidates the molecular mechanisms of action of this compound as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of HIV-1 integrase, supported by pathway diagrams. All quantitative data is summarized in a clear tabular format for ease of reference and comparison.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 1H-indole-2-carboxylic acid | [1] |

| CAS Number | 1477-50-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [2][3][4] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Appearance | Off-white to yellow to brown crystalline powder | [4] |

| Melting Point | 202-206 °C | [2][4][5] |

| Boiling Point | 419.6 °C at 760 mmHg (estimated) | [5][6] |

| pKa | 3.6 - 4.44 | [4][7] |

| LogP | 1.79 - 2.31 | [1][8] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol. | [4][9] |

| Spectral Data | IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available. | [6][10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH.

Principle: A solution of this compound is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Methanol or Ethanol (as co-solvent if needed for solubility)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

Procedure:

-

Accurately weigh approximately 16.1 mg of this compound (to prepare a ~1 mM solution in 100 mL).

-

Dissolve the weighed compound in 50 mL of deionized water. If solubility is an issue, a minimal amount of a co-solvent like methanol or ethanol can be added, and the final volume adjusted to 100 mL with deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Principle: A known amount of this compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge (optional)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol at a known concentration.

-

In a separatory funnel or vial, add equal volumes of water-saturated n-octanol and n-octanol-saturated water (e.g., 10 mL of each).

-

Add a small, accurately measured volume of the this compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method used for quantification.

-

Securely cap the funnel/vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]

-

The LogP is then calculated as: LogP = log₁₀(P)

Determination of Aqueous Solubility

Solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate.

Principle: An excess amount of this compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

-

This compound

-

Deionized water

-

Screw-cap vials

-

Thermostatic shaker or incubator

-

Filter (e.g., 0.45 µm syringe filter)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of solid this compound to a screw-cap vial containing a known volume of deionized water (e.g., 10 mL). "Excess" means that undissolved solid should be visible after equilibration.

-

Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a competitive antagonist at the glycine co-agonist site of the NMDA receptor and as an inhibitor of HIV-1 integrase.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it prevents the co-agonist glycine from binding, which is a necessary step for the activation of the NMDA receptor ion channel by the primary agonist, glutamate. This inhibitory action blocks the influx of Ca²⁺ ions into the neuron, thereby modulating excitatory neurotransmission. This mechanism is of interest for the development of neuroprotective agents.

HIV-1 Integrase Inhibition

This compound and its derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle. The mechanism of inhibition involves the chelation of essential divalent metal ions (Mg²⁺) in the active site of the integrase enzyme.[2][4][11] This action prevents the enzyme from catalyzing the strand transfer reaction, which is the integration of the viral DNA into the host cell's genome. By blocking this step, this compound effectively halts the replication of the virus.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, offering valuable data and methodologies for researchers in the fields of chemistry and pharmacology. The elucidation of its mechanisms of action as an NMDA receptor antagonist and an HIV-1 integrase inhibitor highlights its potential as a lead compound in drug discovery. The provided experimental protocols serve as a practical resource for the consistent and accurate characterization of this important molecule. Further research into the structure-activity relationships of this compound derivatives will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. This compound: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of this compound derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] The Discovery of this compound Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis and biological evaluation of this compound derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. studylib.net [studylib.net]

- 9. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of this compound Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Indole-2-Carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for indole-2-carboxylic acid (C₉H₇NO₂), a key intermediate in the synthesis of various pharmaceutically active agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 13.0 | -COOH |

| 11.8 | N-H |

| 7.67 | H-4 or H-7 |

| 7.48 | H-4 or H-7 |

| 7.26 | H-5 or H-6 |

| 7.14 | H-3 |

| 7.08 | H-5 or H-6 |

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.9 | C=O |

| 137.5 | C-7a |

| 129.9 | C-2 |

| 127.5 | C-3a |

| 124.2 | C-5 |

| 121.9 | C-6 |

| 120.3 | C-4 |

| 112.3 | C-7 |

| 105.8 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H stretch (intermolecular H-bond) |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1680 | C=O stretch (carboxylic acid dimer) |

| 1400-1600 | Aromatic C=C stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z Value | Assignment | Relative Intensity (%) |

| 161 | [M]⁺ (Molecular Ion) | 69.1 |

| 143 | [M - H₂O]⁺ | 100.0 |

| 115 | [M - H₂O - CO]⁺ or [C₈H₅N]⁺ | 88.3 |

| 89 | [C₇H₅]⁺ | 28.0 |

| 63 | [C₅H₃]⁺ | 15.5 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of this compound (approximately 0.037 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[1]. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer, such as a Bruker or JEOL instrument.

Infrared (IR) Spectroscopy

For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a direct insertion probe. The instrument parameters are typically set as follows: source temperature at 180-250°C, sample temperature at 140-250°C, and an ionization energy of 70-75 eV[1].

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound is depicted in the following diagram.

References

Indole-2-carboxylic Acid: A Technical Guide to its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid (I2CA) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. This document provides an in-depth technical overview of the core biological mechanisms of action of I2CA and its derivatives. It explores its role as an enzyme inhibitor, a receptor antagonist, and an allosteric modulator, with a focus on its interactions with key targets in immunology, virology, and neuroscience. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through interactions with several distinct molecular targets. The primary mechanisms identified in the literature include the inhibition of enzymes in the kynurenine pathway, interference with viral enzymes, and modulation of neurotransmitter receptors.

Inhibition of Tryptophan Catabolizing Enzymes: IDO1 and TDO

A principal mechanism of action for I2CA derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] These heme-containing enzymes catalyze the first and rate-limiting step in the kynurenine pathway, which is responsible for the catabolism of over 90% of dietary tryptophan.[3][4][5]

By degrading tryptophan in the local tumor microenvironment, IDO1 and TDO suppress the activity of effector T-cells and promote the function of regulatory T-cells, leading to tumor immune escape.[3][6][7] Therefore, inhibiting these enzymes is a promising strategy in cancer immunotherapy.[1][8] Several derivatives of this compound have been synthesized and evaluated as potent dual inhibitors of both IDO1 and TDO.[1][2]

The inhibition of IDO1 or TDO by I2CA derivatives blocks the conversion of L-Tryptophan to N-Formylkynurenine. This action preserves local tryptophan levels, which is crucial for T-cell function, and reduces the production of downstream immunosuppressive metabolites like kynurenine, which can activate the Aryl Hydrocarbon Receptor (AhR) to further mediate immune suppression.[7][9]

Inhibition of HIV-1 Integrase

This compound has been identified as an inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[10][11][12][13] The mechanism involves blocking the strand transfer step of integration.[12] I2CA's indole nucleus and carboxyl group form a chelating triad with two essential Mg²⁺ ions within the enzyme's active site.[12][13][14] This interaction prevents the integrase from binding to host DNA, thereby halting the integration of viral DNA into the host genome. Structural optimization of the I2CA scaffold has led to derivatives with significantly improved inhibitory potency.[12][14]

Antagonism of the NMDA Receptor

This compound acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[11] By competitively inhibiting the binding of glycine, I2CA blocks the potentiation of NMDA receptor currents.[11] This mechanism gives it potential applications in the study of neurological conditions characterized by excitotoxicity, such as stroke and epilepsy.[11]

Quantitative Data Summary

The inhibitory and antagonistic activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key reported values.

Table 1: IDO1 and TDO Inhibition

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 9o-1 | IDO1 | 1.17 | [1][2] |

| Derivative 9o-1 | TDO | 1.55 | [1][2] |

| Derivative 9p-O | IDO1 | Double-digit nM | [1][2] |

| Derivative 9p-O | TDO | Double-digit nM |[1][2] |

Table 2: HIV-1 Integrase Inhibition

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | [12] |

| Derivative 17a | HIV-1 Integrase | 3.11 | [12][15] |

| Derivative 20a | HIV-1 Integrase | 0.13 |[13][14] |

Table 3: NMDA Receptor Antagonism

| Compound | Target | IC₅₀ (μM) | Kᵢ (μM) | Reference |

|---|---|---|---|---|

| This compound | NMDA Receptor (Glycine Site) | 105 | - | [11] |

| 5-Fluoro-I2CA | NMDA Receptor (Glycine Site) | 61 | 15 |[11] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details a representative protocol for assessing the inhibitory activity of compounds against TDO.

In Vitro TDO Enzyme Inhibition Assay

This protocol is a synthesized method for determining the inhibitory constant (Ki) or IC₅₀ of a test compound against recombinant human TDO (hTDO).[16]

Objective: To measure the direct inhibitory effect of a compound on TDO enzyme activity by quantifying the production of kynurenine.

Materials:

-

Recombinant human TDO (hTDO) enzyme

-

L-tryptophan (substrate)

-

Test inhibitor (e.g., this compound derivative)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Cofactors: Sodium ascorbate, Methylene blue

-

Catalase

-

Reaction Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)

-

Detection Reagent: Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid)

-

96-well microplates (UV-transparent)

-

Spectrophotometer (plate reader)

Workflow Diagram:

Procedure:

-

Reagent Preparation: Prepare stock solutions of L-tryptophan and the test inhibitor in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[17] Prepare fresh Ehrlich's reagent.[16]

-

Reaction Setup: In a 96-well plate, add the assay buffer, sodium ascorbate (e.g., 40 mM final), methylene blue (e.g., 20 µM final), and catalase.[16]

-

Add varying concentrations of L-tryptophan for Ki determination or a fixed concentration for IC₅₀ determination.

-

Add the test inhibitor across a range of concentrations. Include controls for no enzyme and no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of hTDO enzyme to each well. The final reaction volume is typically 200 µL.[16]

-

Incubation: Incubate the plate at room temperature (or 37°C) for a set time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.[16]

-

Reaction Termination: Stop the reaction by adding 40 µL of 30% TCA.[16]

-

Conversion to Kynurenine: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.[16]

-

Sample Clarification: Centrifuge the plate (e.g., 4000 rpm for 15 minutes) to pellet any precipitated protein.[16]

-

Colorimetric Detection: Transfer 125 µL of the clear supernatant to a new plate. Add 125 µL of Ehrlich's reagent to each well and incubate for 10-20 minutes at room temperature.[16]

-

Measurement: Measure the absorbance at 490 nm using a spectrophotometer. The absorbance is directly proportional to the amount of kynurenine produced.[16]

-

Data Analysis: Plot the absorbance against the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve. For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics.

Other Potential Biological Activities

Beyond the primary mechanisms detailed above, I2CA and its derivatives have been investigated for other activities:

-

Lipid Peroxidation Inhibition: I2CA has been described as a potent inhibitor of lipid peroxidation.[18]

-

Allosteric Modulation: Indole-2-carboxamides, derived from I2CA, can act as allosteric modulators of the cannabinoid CB1 receptor, capable of either enhancing or decreasing receptor signaling depending on the pathway being investigated.[19]

-

Glycogen Phosphorylase Inhibition: Certain I2CA derivatives have been evaluated as potential inhibitors of glycogen phosphorylase.[20]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. Its derivatives are prominent as dual inhibitors of IDO1 and TDO, making them highly relevant for cancer immunotherapy. The scaffold is also a validated inhibitor of HIV-1 integrase and an antagonist of the NMDA receptor's glycine site. The continued exploration and functionalization of the I2CA core structure hold significant promise for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of its core mechanisms to aid researchers in this endeavor.

References

- 1. Design, synthesis and biological evaluation of this compound derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Buy this compound | 1477-50-5 [smolecule.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design, synthesis and biological evaluation of this compound derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 13. The Discovery of this compound Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of this compound derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Indole-2-carboxylic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indole-2-carboxylic acid in a range of common organic solvents. Understanding the solubility characteristics of this important molecule is critical for its application in pharmaceutical synthesis, drug delivery, and various research contexts. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound exhibits significant variability depending on the solvent's polarity, hydrogen bonding capability, and temperature. The following table summarizes the quantitative solubility data gathered from various scientific sources.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mole fraction, x₁) | Primary Interactions |

| Polar Aprotic | |||||

| Dimethyl sulfoxide (DMSO) | 78.13 | 25 | 32.0 - 32.23[1] | - | Dipolar, H-bonding[1] |

| Polar Protic | |||||

| Methanol | 32.04 | 25 | ~50 (5% solution)[1] | 0.024 (at 298.15 K) | H-bonding[1] |

| Ethanol | 46.07 | 25 | ~50 (5% solution)[1] | 0.017 (at 298.15 K) | H-bonding[1] |

| 1-Propanol | 60.10 | 25 | - | 0.013 (at 298.15 K) | H-bonding |

| 2-Propanol | 60.10 | 25 | - | 0.011 (at 298.15 K) | H-bonding |

| 1-Butanol | 74.12 | 25 | - | 0.010 (at 298.15 K) | H-bonding |

| Moderately Polar | |||||

| Ethyl acetate | 88.11 | 25 | Moderate[1] | 0.009 (at 298.15 K) | Dipolar interactions[1] |

| Dichloromethane | 84.93 | 25 | Good[1] | 0.004 (at 298.15 K) | Dipolar interactions |

| 1,4-Dioxane | 88.11 | 25 | - | 0.007 (at 298.15 K) | Dipolar interactions, weak H-bonding[1] |

| Nonpolar Aromatic | |||||

| Toluene | 92.14 | 25 | Limited[1] | 0.0003 (at 298.15 K) | π-π stacking[1] |

| Aqueous | |||||

| Water | 18.02 | 25 | < 0.1[1] | 0.000008 (at 298.15 K) | H-bonding |

Note: The mole fraction data at 298.15 K (25 °C) is sourced from a comprehensive study by Liu et al., which investigated solubilities across a range of temperatures.[1] As a general trend, the solubility of this compound in all tested organic solvents increases with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. Below are detailed methodologies for key experiments.

General Protocol: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Advanced Protocol: Synthetic Method with Laser Monitoring Observation

This dynamic method allows for the determination of solubility over a range of temperatures in a single experiment.

Objective: To determine the temperature-dependent solubility of this compound in a solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Jacketed glass vessel with a temperature controller

-

Magnetic stirrer

-

Laser generator and a photoelectric transducer (light intensity recorder)

-

Precision balance

Procedure:

-

Apparatus Setup: A laser beam is directed through the jacketed glass vessel containing a known mass of the solvent. The intensity of the transmitted light is continuously monitored by a photoelectric transducer.

-

Initial State: The solvent is stirred continuously, and the system is brought to the initial temperature.

-

Solute Addition: A precisely weighed small amount of this compound is added to the solvent. Initially, the solute dissolves completely, and the transmitted light intensity remains high.

-

Temperature Ramping: The temperature of the solution is gradually increased at a controlled rate.

-

Saturation Point Detection: As the temperature changes, more solute can be added. The point at which the last added solid dissolves, causing a sharp increase in light transmission, or the point at which turbidity first appears upon cooling, indicating precipitation, is recorded as the saturation temperature for that specific concentration.

-

Data Collection: By incrementally adding known masses of the solute and determining the corresponding saturation temperatures, a solubility curve as a function of temperature can be constructed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a general experimental workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

References

A Technical Guide to Quantum Chemical Calculations for Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Indole-2-carboxylic acid (I2CA) using quantum chemical calculations. It serves as a comprehensive resource for understanding the molecule's structural, vibrational, and electronic properties, offering a comparative analysis between theoretical predictions and experimental findings. This document details the computational and experimental methodologies, presents quantitative data in structured tables, and visualizes key processes and interactions.

Introduction

This compound (I2CA) is an aromatic heterocyclic compound featuring a fused bicyclic structure of a benzene and a pyrrole ring, with a carboxylic acid group at the second position of the indole ring[1]. As a core structural motif in many biologically active molecules, I2CA and its derivatives are significant in drug discovery and development[1]. They have been investigated for various therapeutic applications, including as antiviral agents against HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy[1][2][3][4].

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of I2CA. These computational methods allow for the prediction of optimized geometries, vibrational frequencies, electronic characteristics (such as HOMO-LUMO energy gaps), and spectroscopic behavior, providing insights that complement and guide experimental research[5][6][7]. This guide explores the synergy between theoretical calculations and experimental data to provide a robust understanding of this compound.

Methodologies: Experimental and Computational

A combination of experimental techniques and computational models is crucial for a thorough analysis of I2CA. Theoretical calculations provide a molecular-level understanding, which is validated by experimental data.

Experimental Protocols

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy : The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are typically recorded to identify the vibrational modes of the molecule. For solid-state measurements, a spectrometer like the Bruker IFS 66V can be used, covering a range of 4000-100 cm⁻¹[8]. The resulting spectra reveal characteristic peaks for functional groups such as N-H, O-H, and C=O stretches, which are often involved in intermolecular hydrogen bonding[7].

-

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. Spectra are recorded in various solvents to observe transitions like π→π*[6]. A diode array spectrophotometer, such as a Hewlett-Packard 8452A, can be used to record spectra in the 190-400 nm range. Solutions are prepared at specific concentrations, and a solvent blank is used for baseline correction[9].

-

NMR Spectroscopy : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are used to determine the chemical environment of the hydrogen and carbon atoms. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are recorded on an instrument like a Bruker DPX-300[10][11]. Chemical shifts provide detailed information about the molecular structure.

Structural Analysis:

-

Single-Crystal X-ray Diffraction : This technique is the gold standard for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. It has been used to confirm the formation of intermolecular hydrogen bonds (O–H···O and N–H···O) in the crystalline state of I2CA[7].

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used method for quantum chemical investigations of molecules like I2CA. The choice of functional and basis set is critical for obtaining accurate results.

-

Functional and Basis Set : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly paired with Pople-style basis sets such as 6-311++G(d,p) for geometry optimization and vibrational frequency calculations[6][7][8]. This combination provides a good balance between accuracy and computational cost. For more refined calculations, especially for intermolecular interactions, functionals like ωB97X-D with larger basis sets (e.g., aug-cc-pVTZ) are also utilized[12].

-

Software : The Gaussian suite of programs is a standard software package for performing these types of calculations[13].

-

Procedure : The protocol typically involves:

-

Geometry Optimization : The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached[12].

-

Vibrational Frequency Calculation : These calculations predict the IR and Raman spectra, allowing for the assignment of vibrational modes observed experimentally.

-

Electronic Property Calculation : Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions[6]. Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and donor-acceptor interactions[6].

-

Workflow for Correlative Analysis

The diagram below illustrates the typical workflow for integrating computational and experimental studies of this compound. This process involves a feedback loop where theoretical predictions are validated by experimental results, leading to a refined understanding of the molecule's properties.

Caption: Workflow integrating theoretical calculations and experimental validation.

Results: A Comparative Analysis

Molecular Geometry

The geometric parameters of I2CA, including bond lengths and angles, have been determined both computationally and experimentally. DFT calculations show excellent agreement with data from single-crystal X-ray diffraction[6][7]. The fusion of the indole moiety causes some changes in the molecular parameters compared to simpler structures[8].

Table 1: Selected Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP) | Experimental (XRD) |

|---|---|---|---|

| Bond Lengths (Å) | C2-C10 (Carboxyl) | 1.465 Å[8] | - |

| C-C (Indole Ring) | 1.376 - 1.460 Å[6] | ~1.37 - 1.46 Å[6] | |

| C10=O11 | 1.216 Å[8] | - | |

| Bond Angles (°) | O-C-O | ~111 - 125°[6] | 121.51°[6] |

| N1-C2-C3 | 109.29°[8] | - |

| | C-C-C (Indole Ring) | ~106 - 133°[6] | - |

Note: Calculated values can vary slightly based on the specific DFT functional, basis set, and phase (gas vs. solvent) used. Experimental data is from solid-state X-ray diffraction.

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the molecule. The experimental FT-IR spectrum of I2CA is well-supported by DFT calculations, especially when considering intermolecular hydrogen bonding present in the solid state[7]. The N-H stretching vibration is typically observed around 3350 cm⁻¹ in the solid state, indicative of its involvement in N-H···O hydrogen bonds[7].

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Experimental (FT-IR) | Calculated (Scaled) |

|---|---|---|---|

| ν(N-H) | N-H stretch (H-bonded) | 3350[7] | 3505[7] |

| ν(O-H) | O-H stretch (H-bonded) | Broad band 3200-2000 | - |

| ν(C=O) | Carbonyl stretch | ~1714[7] | - |

| ν(C-H) | Aromatic C-H stretch | ~3050-3130 | 3128[8] |

Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies.

Electronic Properties and UV-Vis Spectra

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are key to understanding the electronic behavior of I2CA. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical reactivity and is related to the electronic transitions observed in UV-Vis spectra. Calculations have shown that the HOMO-LUMO gap for I2CA is around 4.4 eV in the gas phase, and this value decreases slightly in polar solvents, indicating increased reactivity[6]. The UV-Vis spectrum of I2CA shows characteristic π→π* electronic transitions, which are consistent with theoretical predictions[6].

Table 3: Calculated Electronic Properties of this compound

| Property | Gas Phase | DMSO | Water |

|---|---|---|---|

| HOMO Energy (eV) | - | - | - |

| LUMO Energy (eV) | - | - | - |

| Energy Gap (ΔE) (eV) | 4.418[6] | 4.362[6] | 4.300[6] |

Biological Relevance and Interaction Pathway

Derivatives of this compound have been identified as potent inhibitors of HIV-1 integrase. The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group[2][3]. This interaction prevents the crucial strand transfer step in the viral replication cycle.

The diagram below visualizes this key biological interaction.

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site by I2CA.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and reliable framework for investigating the properties of this compound. The strong correlation observed between theoretical predictions for molecular geometry, vibrational modes, and electronic transitions and their corresponding experimental measurements underscores the predictive power of these computational methods. This integrated approach is invaluable for fundamental research and is particularly powerful in the field of drug development, where understanding molecular interactions can guide the design of novel and more effective therapeutic agents. The continued application of these techniques will undoubtedly facilitate further discoveries related to the diverse biological activities of I2CA and its derivatives.

References

- 1. Buy this compound | 1477-50-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of this compound derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of this compound derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrar.org [ijrar.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. mdpi.com [mdpi.com]

- 11. This compound(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Indole-2-carboxylic Acid: An In-depth Technical Guide to pKa and Acidity Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity and pKa determination of indole-2-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and drug development.[1][2] Understanding the ionization constant (pKa) is critical as it influences the compound's solubility, absorption, and pharmacokinetic properties.[3] This document outlines the reported pKa values, details the experimental protocols for its determination, and discusses the structural factors governing its acidic nature.

Acidity and pKa of this compound

This compound is an aromatic compound with a carboxylic acid group at the second position of the indole ring.[4] Its acidic nature is primarily due to the deprotonation of this carboxyl group. The pKa value is a measure of this acidity; a lower pKa indicates a stronger acid.[5] Various experimental and computational methods have been used to determine the pKa of this compound, resulting in a range of values.

Quantitative Data Summary

The acid dissociation constant (pKa) of a compound is a key physicochemical parameter. The reported pKa values for this compound are summarized below. Discrepancies in these values can arise from differences in experimental conditions (e.g., temperature, ionic strength) and computational models used for prediction.[4]

| pKa Value | Method | Source/Reference |

| 3.6 | Experimental (Unspecified) | Human Metabolome Database[4] |

| 4.44 ± 0.30 | Predicted | ChemAxon[1][4][6] |

| ~4.44 | Experimental (UV Spectroscopy, Hammett Acidity Function) | Smolecule[4] |

Factors Influencing Acidity

The acidity of this compound is governed by the interplay of inductive and resonance effects originating from its molecular structure.[7]

-

Carboxyl Group : The primary acidic functional group is the carboxylic acid (-COOH), which can donate a proton to form a resonance-stabilized carboxylate anion (-COO⁻).[8]

-

Indole Ring : The electron-rich indole ring system influences the acidity.[4] It can stabilize the resulting carboxylate anion through resonance, which contributes to the overall acidity.[4]

-

Electron-Withdrawing/Donating Groups : The presence of substituents on the indole ring can significantly alter the acidity. Electron-withdrawing groups generally increase acidity by further stabilizing the conjugate base, while electron-donating groups decrease acidity.[8][9]

The relationship between the acidic form (HA) and its conjugate base (A⁻) is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ([A⁻]/[HA])[10]

At the pKa value, the concentrations of the ionized and unionized forms are equal.[11]

Experimental Protocols for pKa Determination

The most common methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[12] Both methods rely on monitoring changes in a solution's properties as a function of pH.

Potentiometric Titration

Potentiometric titration is a precise and widely used technique for determining pKa values.[3][11] The method involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte (this compound) and monitoring the resulting pH change with a calibrated pH meter.[3][13] The pKa is determined from the inflection point of the resulting titration curve.[13]

Detailed Methodology:

-

Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Solution Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or DMSO, followed by dilution in water) to a known concentration, typically around 1 mM.[1][13]

-

Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[13]

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[13]

-

-

Titration Procedure :

-

Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[13]

-

If necessary, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[13]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[13]

-

Begin the titration by adding small, precise aliquots (0.1 mL to 0.5 mL) of the 0.1 M NaOH solution.[11]

-

After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units per minute) and record the pH and the total volume of titrant added.[13]

-

-

Data Analysis :

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

-

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in UV-Vis absorbance as a function of pH.[12] It is a sensitive technique that can be adapted for high-throughput screening using 96-well microplates.[12]

Detailed Methodology:

-

Instrument Setup : Use a UV-Vis spectrophotometer, preferably one equipped with a microplate reader for higher throughput.[12]

-

Solution Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare working solutions by diluting the stock solution into each buffer to a final constant concentration (e.g., 0.2 mM).[12] The final concentration should be identical across all pH values.

-

-

Spectral Measurement :

-

Determine the UV-Vis absorption spectrum of the this compound solution at each pH value over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) where the largest change in absorbance occurs upon ionization.[12]

-

-

Data Analysis :

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa corresponds to the pH at the inflection point of the curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH point: pKa = pH + log [(Aᵢ - A) / (A - Aₙ)] where Aᵢ is the absorbance of the fully ionized species, Aₙ is the absorbance of the neutral species, and A is the absorbance at a given pH.

-

Visualized Workflow and Logical Diagrams

To clarify the experimental process, the following diagrams illustrate the logical flow of pKa determination.

Caption: General experimental workflow for pKa determination.

Caption: Factors influencing the acidity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Buy this compound | 1477-50-5 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 1477-50-5 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

Thermochemical Properties of Indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of Indole-2-carboxylic acid (C₉H₇NO₂), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Understanding these properties is fundamental for process optimization, safety assessment, and computational modeling in drug discovery and manufacturing. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical and Physical Data

The thermochemical and physical properties of this compound are essential for predicting its behavior under various experimental and industrial conditions. The data, derived from both experimental measurements and computational studies, are summarized below.

Table 1: Physical and General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 1477-50-5 | [1] |

| Melting Point | 202-206 °C |

| Appearance | Off-white to yellow to brown crystalline powder | |

Table 2: Thermochemical Properties of this compound (at T = 298.15 K)

| Property | Symbol | Value (kJ·mol⁻¹) | Method | Source |

|---|---|---|---|---|

| Standard Molar Energy of Combustion | ΔcE°(cr) | Value not explicitly cited in snippets | Static Bomb Calorimetry | [2][3] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Value not explicitly cited in snippets | Knudsen Effusion Technique | [2] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -223.6 ± 0.8 | G3(MP2) Computational | [4][5] |

| Heat Capacity (Solid) | Cp(s) | 178.40 J·mol⁻¹·K⁻¹ | Calculated | [6][7] |

Note: While the experimental methods for determining the enthalpy of combustion and sublimation have been cited for this compound[2][3], the precise numerical values were not available in the provided search snippets. The gas-phase enthalpy of formation is a computationally derived estimate.

Experimental Protocols

The determination of thermochemical properties relies on precise and standardized experimental techniques. The following sections detail the methodologies for combustion calorimetry, sublimation enthalpy measurement, and differential scanning calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary method for measuring the heat of combustion for solid organic compounds, from which the standard enthalpy of formation can be derived[2].

Methodology:

-

Sample Preparation: A pellet of this compound (typically less than 1 gram) is accurately weighed and placed in a crucible inside the combustion bomb[4].

-

Fuse Wire: A piece of ignition wire of known length and weight is connected to the terminals within the bomb, positioned to ensure ignition of the sample[4].

-

Bomb Sealing and Pressurization: A small, precise amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure the final water products are in the liquid state. The bomb is then sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm to ensure complete combustion[2][4].

-

Calorimeter Assembly: The pressurized bomb is submerged in a known quantity of water (e.g., 2000 mL) within the calorimeter's insulated container. The system is allowed to reach thermal equilibrium while being stirred continuously[4].

-

Combustion: The temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire[4].

-

Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer, recording the rise in temperature following combustion[8]. The temperature readings continue until a stable post-reaction trend is observed.

-

Corrections and Calculation: The observed temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[2][8]. The standard energy of combustion (ΔcE°) is then calculated.

-

Product Analysis: After the experiment, the bomb is depressurized, and the liquid contents are titrated to determine the amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen[2].

Determination of Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

The enthalpy of sublimation can be determined from vapor pressure measurements obtained at different temperatures. Thermogravimetric Analysis (TGA) is a common technique used to measure the rate of mass loss due to sublimation, which is then related to vapor pressure.

Methodology:

-

Instrument Calibration: The TGA instrument is calibrated using a reference standard with a well-known vapor pressure, such as benzoic acid, to establish a relationship between the sublimation rate and vapor pressure for the specific system configuration[9].

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a crucible within the TGA furnace[10].

-

Isothermal Analysis: The experiment is conducted under isothermal conditions at several different temperatures below the compound's melting point. A controlled flow of inert gas (e.g., nitrogen) is maintained[10][11].

-

Mass Loss Measurement: At each set temperature, the rate of mass loss ( dm/dt ) is measured. This rate should be constant, indicating zero-order kinetics for the sublimation process[9]. A weight loss of at least 30% is typically monitored to ensure accuracy[9].

-

Vapor Pressure Calculation: The sublimation rates are used to calculate the vapor pressure at each temperature using the previously established calibration[9].

-

Clausius-Clapeyron Plot: The natural logarithm of the calculated vapor pressures (ln P) is plotted against the inverse of the absolute temperature (1/T).

-

Enthalpy of Sublimation Calculation: According to the Clausius-Clapeyron equation, the slope of the resulting straight line is equal to -ΔsubH°/R, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation (ΔsubH°) is determined.

Thermal Characterization using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure properties such as melting point, phase transitions, and heat capacity[12]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[12].

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan[11]. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are placed in the DSC cell. A defined temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) under a purge of inert gas like nitrogen[1].

-

Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference. When the sample undergoes a thermal event (like melting), heat is absorbed (endothermic process), resulting in a peak on the DSC thermogram[13].

-

Data Analysis:

-

Melting Point (Tm): The onset temperature of the endothermic melting peak is taken as the melting point for organic compounds[13].

-

Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required for the phase transition.

-

Heat Capacity (Cp): By comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature[14].

-

Interrelation of Thermochemical Properties

The experimentally determined values for the enthalpies of combustion and sublimation are crucial for deriving the standard enthalpy of formation in the gas phase, a key parameter for computational chemistry and understanding molecular stability. The relationship is governed by Hess's Law.

The standard enthalpy of formation of crystalline this compound (ΔfH°(cr)) is calculated from its standard enthalpy of combustion (ΔcH°(cr)) and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). Subsequently, the gas-phase enthalpy of formation (ΔfH°(g)) is derived by summing the crystalline-phase enthalpy of formation and the enthalpy of sublimation[5]. This gas-phase value is particularly valuable for validating and parameterizing computational chemistry models.

References

- 1. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. FADEUP - Publication Search [sigarra.up.pt]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 13. 1H-Indole, 2-methyl- (CAS 95-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Thermodynamic properties of 2 methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation | NIST [nist.gov]

Indole-2-carboxylic Acid: A Comprehensive Technical Guide

CAS Number: 1477-50-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Characterized by an indole nucleus functionalized with a carboxylic acid at the 2-position, this compound serves as a versatile precursor for a wide array of biologically active molecules. Its significance is underscored by its role as a scaffold in the development of novel therapeutics, including agents targeting HIV-1 integrase and the NMDA receptor. This document provides a detailed overview of the physicochemical properties, spectroscopic profile, synthesis protocols, and key biological activities of this compound, intended to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound, also known as 2-Carboxyindole, is an off-white to yellow crystalline powder.[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 1477-50-5 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Off-white to yellow to brown crystalline powder | [1] |

| Melting Point | 202-206 °C | [1][3] |

| Boiling Point (est.) | 287.44 °C | [1] |

| pKa (predicted) | 4.44 ± 0.30 | [1] |

| LogP | 2.31 | [4] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and methanol. | [1][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key data from ¹H NMR, IR, and Mass Spectrometry are provided below.

| Spectroscopic Data | Description of Key Features | Source |

| ¹H NMR | (Solvent: DMSO-d₆, 400 MHz) δ (ppm): 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (t, 1H), 7.08 (s, 1H). | [1] |

| IR Spectroscopy | Broad O-H stretch from 3300-2500 cm⁻¹ (characteristic of a carboxylic acid dimer), C=O stretch from 1760-1690 cm⁻¹, C-O stretch from 1320-1210 cm⁻¹, and O-H bend from 1440-1395 and 950-910 cm⁻¹. | [6][7] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 161. Prominent fragments correspond to the loss of OH (M-17) and COOH (M-45). | [8][9][10] |

Synthesis and Reactivity

This compound is a valuable intermediate for the synthesis of more complex molecules, including (±)-dibromophakellin, (±)-trachelanthamidine, and various spirooxoindolepyrrolidines.[1][5][11]

Reissert Synthesis

A classical and widely used method for synthesizing the indole nucleus is the Reissert synthesis.[12] This pathway involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

-

In a suitable reaction vessel, prepare a solution of potassium ethoxide in anhydrous ethanol. Note: Potassium ethoxide has been shown to yield better results than sodium ethoxide.[1]

-

To this solution, add equimolar amounts of o-nitrotoluene and diethyl oxalate.

-

The reaction mixture is stirred at room temperature. The condensation results in the formation of ethyl o-nitrophenylpyruvate.[1]

Step 2: Reductive Cyclization

-

The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization.

-

A common method involves using a reducing agent such as zinc dust in glacial acetic acid or ferrous sulfate and ammonium hydroxide.[12]

-

The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization.

-

Upon completion of the reaction, the product, this compound, is isolated and purified, typically by recrystallization.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, making it and its derivatives significant targets for drug discovery. Key activities include inhibition of HIV-1 integrase and antagonism at the NMDA receptor.

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[2]

The inhibitory action of this compound on HIV-1 integrase involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site.[12] These magnesium ions are essential cofactors for the strand transfer reaction, a critical step in the integration of viral DNA into the host genome. By binding to these ions, this compound disrupts the catalytic activity of the integrase, thereby preventing viral replication.[12] The indole nucleus and the C2 carboxyl group are key pharmacophoric features for this interaction. This mechanism has established this compound as a promising scaffold for the development of novel integrase strand transfer inhibitors (INSTIs).

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC₅₀ value of this compound.

-

Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA substrate.

-

Inhibitor Addition: Serial dilutions of this compound (and a positive control inhibitor, such as Raltegravir) are added to the wells and incubated.

-

Strand Transfer Reaction: A double-stranded target substrate (TS) DNA, labeled with a hapten (e.g., digoxin), is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.

-

Detection: The reaction products are detected using an HRP-labeled anti-hapten antibody (e.g., anti-digoxin-HRP).

-

Signal Generation: A TMB substrate is added, and the colorimetric signal is measured at 450 nm after adding a stop solution.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis. For this compound, an IC₅₀ of 32.37 μM has been reported.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[12] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine. This compound selectively binds to the glycine site, thereby preventing the potentiation of the NMDA receptor by glycine.[12] This competitive inhibition blocks the opening of the ion channel, which can be beneficial in conditions associated with excessive NMDA receptor activation, such as stroke and epilepsy.[12]

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for the glycine site of the NMDA receptor.

-

Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue, which is a rich source of NMDA receptors.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radioligand specific for the glycine site (e.g., [³H]glycine), and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured by liquid scintillation counting.

-